N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-butan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-8(2)14-12(16)13(17)15-9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,3,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLHTNNNUWEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the oxalamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride to form an intermediate, which is then reacted with sec-butylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include benzoquinone derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted oxalamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive moieties.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its benzo[d][1,3]dioxole and oxalamide groups. These interactions may lead to biological effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Compounds with aromatic N1 substituents (e.g., benzodioxole, dimethoxybenzyl) often exhibit enhanced binding to biological targets, such as umami taste receptors (hTAS1R1/hTAS1R3) .
- Metabolic Stability : Oxalamides like S336 and N1-(2-methoxy-4-methylbenzyl) derivatives show resistance to amide hydrolysis in hepatocyte assays, favoring ester hydrolysis pathways instead . This contrasts with carboxamides (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide), which undergo rapid metabolism without amide cleavage .
- Steric and Electronic Effects : Bulky N2 substituents (e.g., sec-butyl, tetrahydrothiophen-piperidinyl) improve lipophilicity but may reduce aqueous solubility .
Pharmacological and Toxicological Profiles
- Enzyme Interactions : Benzo[d][1,3]dioxole-containing compounds demonstrate interactions with cytochrome P450 enzymes, though oxalamides generally exhibit lower toxicity compared to carboxamides due to metabolic inertness .
- Root Growth Modulation: Analogues like K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide) show bioactivity in plant models, influencing primary root elongation in Arabidopsis thaliana at nanomolar concentrations .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant research findings.
1. Structural Characteristics
This compound contains a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive natural products. The oxalamide functional group (CONHCO) contributes to its reactivity and potential interactions with biological targets. This compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of oxalic acid and amines, which may influence its biological activity.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzo[d][1,3]dioxole precursor : Starting from commercially available starting materials.
- Oxalamide formation : Reacting the dioxole with sec-butyl amine and oxalyl chloride under controlled conditions.
- Purification : Employing recrystallization or chromatography to obtain pure product.
3.1 Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. For instance, derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydropyrazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (nM) | Target Bacteria |
|---|---|---|---|
| 4e | Antibacterial | 80 | Sarcina |
| 6c | Antibacterial | 90 | Staphylococcus aureus |
3.2 Enzyme Inhibition
The benzo[d][1,3]dioxole moiety is associated with various enzyme inhibition activities. Studies have shown that compounds with similar structures can inhibit protein kinases involved in cancer proliferation pathways . This suggests that this compound may also possess similar inhibitory effects.
3.3 Molecular Interaction Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.
4. Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antibacterial Properties : A series of derivatives were synthesized and tested for their antibacterial activity using the agar diffusion method. The results indicated that several compounds showed significant inhibition zones against pathogenic bacteria .
- Enzyme Modulation Research : Investigations into the modulation of protein kinase activity demonstrated promising results where certain derivatives inhibited cell proliferation in cancer cell lines .
5. Conclusion
This compound exhibits potential biological activities primarily due to its unique structural features. Its antimicrobial properties and possible enzyme inhibition capabilities make it a candidate for further research in medicinal chemistry. Future studies should focus on detailed pharmacological evaluations and clinical trials to fully understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
